1-(2,4-Dimethylphenyl)sulfonylpyrrolidine
Description
1-(2,4-Dimethylphenyl)sulfonylpyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring linked via a sulfonyl group to a 2,4-dimethylphenyl substituent. This structure combines the electron-withdrawing sulfonyl group with the electron-donating methyl groups on the aromatic ring, creating a balance of electronic effects that influence its physicochemical and biological properties. The compound’s structural motifs—particularly the sulfonyl-pyrrolidine moiety—are common in medicinal chemistry, where sulfonamides are leveraged for their bioavailability and target-binding capabilities.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-5-6-12(11(2)9-10)16(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYGNAWGZNNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Dimethylphenyl)sulfonylpyrrolidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its target .
Comparison with Similar Compounds
1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Key Differences: Sulfur Group: Uses a sulfanyl (S–) group instead of sulfonyl (SO₂–), reducing electron-withdrawing effects .
- Implications : The sulfanyl group may enhance nucleophilic reactivity, while piperazine’s larger ring could improve solubility but reduce steric accessibility in biological targets.
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Solubility and Lipophilicity
- The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to 4-[(4-methyl-1-piperidinyl)sulfonyl]aniline (), which has a polar aniline group. This difference may result in slower metabolic clearance but poorer aqueous solubility .
- Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl () exhibit enhanced solubility due to their imine (–NH–N=) groups, which are absent in the sulfonylpyrrolidine structure .
Reactivity and Stability
- The sulfonyl group in the target compound confers greater stability toward hydrolysis compared to sulfanyl analogs like 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine .
Data Table: Key Properties of Comparative Compounds
| Compound Name | Molecular Weight | Key Substituents | Sulfur Group Type | Notable Properties/Bioactivity |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)sulfonylpyrrolidine | ~253.35* | 2,4-Dimethylphenyl, pyrrolidine | Sulfonyl (SO₂–) | High lipophilicity, potential antimicrobial |
| 1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine | ~340.45* | 2,4-Dimethylphenyl, piperazine | Sulfanyl (S–) | Enhanced nucleophilic reactivity |
| 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine | 239.34 | Methylsulfonylmethyl, pyrrolidine | Sulfonyl (SO₂–) | Increased hydrophilicity |
| 1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione | ~317.37* | Pyrimidinyl, dione | Sulfanyl (S–) | Hydrogen-bonding capacity, aromatic interactions |
*Calculated based on molecular formulas from evidence.
Biological Activity
1-(2,4-Dimethylphenyl)sulfonylpyrrolidine is a sulfonamide derivative that has gained attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C12H15N1O2S
- Molecular Weight : 239.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes, which can lead to antimicrobial effects. Additionally, the pyrrolidine moiety may enhance the compound's binding affinity to target receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound may be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound had comparable activity to traditional antibiotics against resistant strains of bacteria.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
